molecular formula C12H14FN B2658314 2-(tert-Butyl)-5-fluoro-1H-indole CAS No. 900640-44-0

2-(tert-Butyl)-5-fluoro-1H-indole

Cat. No.: B2658314
CAS No.: 900640-44-0
M. Wt: 191.249
InChI Key: ZNVBYUBGAKSMIV-UHFFFAOYSA-N
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Description

“2-(tert-Butyl)-5-fluoro-1H-indole” likely refers to a compound that is part of the indole family, which are aromatic heterocyclic organic compounds. This particular compound appears to have a tert-butyl group and a fluorine atom attached to the indole structure .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, tert-butyl-substituted compounds have been synthesized through reactions involving tert-butyl alcohol .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve an indole core structure with a tert-butyl group and a fluorine atom attached. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Tert-butyl groups are known to participate in various reactions, including oxidation and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Tert-butyl groups generally increase the hydrophobicity of compounds, and the presence of a fluorine atom could influence the compound’s reactivity .

Scientific Research Applications

Electrophilic Fluorination for Oxindole Derivatives One notable application involves the direct conversion of indoles to 3,3-difluoro-2-oxindoles via electrophilic fluorination using N-fluorobenzenesulfonimide as a mild fluorinating agent. This method provides a straightforward approach to synthesizing difluoro-oxindole derivatives, which are valuable in medicinal chemistry and organic synthesis (Lim et al., 2012).

Transition Metal-Free Amination Another significant application is the transition metal-free amination of aryl chlorides, enabling the synthesis of indoles and anilines. This process highlights a method for constructing N-substituted 2,3-dihydroindoles and pharmacologically interesting indoles from simple substrates, demonstrating the compound's utility in facilitating novel organic transformations (Beller et al., 2001).

Photocatalytic Dearomative Cycloaddition The photocatalytic dearomative intermolecular [2 + 2] cycloaddition of heterocycles, including indoles, showcases a strategy for building molecular complexity. This method produces sp3-rich cyclobutane-fused scaffolds, demonstrating the role of tert-butyloxycarbonyl-protected indole derivatives in drug discovery programs (Oderinde et al., 2020).

Fluorophoric Derivatives via Skeletal Rearrangement Research also includes the skeletal rearrangement of 3-(tert-butylperoxy)indolin-2-one using a tin catalyst, leading to the production of fluorophoric (Z)-2-arylidene and alkylidene-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. This innovative approach underscores the potential of 2-(tert-Butyl)-5-fluoro-1H-indole derivatives in the development of new fluorophores for biochemical applications (Chaudhari et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(tert-Butyl)-5-fluoro-1H-indole”. For instance, if used in medicinal chemistry, it would interact with biological targets in a specific manner .

Future Directions

The future directions for research on “2-(tert-Butyl)-5-fluoro-1H-indole” could involve exploring its potential applications in various fields, such as medicinal chemistry or materials science .

Properties

IUPAC Name

2-tert-butyl-5-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVBYUBGAKSMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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